![molecular formula C21H18N2O3S2 B2499979 N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899988-81-9](/img/structure/B2499979.png)

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

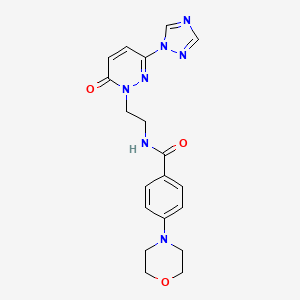

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as NTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study by Thabet et al. (2011) explored the synthesis of various N-(naphtho[1,2-d]thiazol-2-yl) derivatives for potential anti-inflammatory applications. This included the synthesis of N-(4-(2-aminothiazol-2-yl)phenyl-2-(6-methoxy-naphthalene-2-yl)propanamide and related compounds, which were evaluated for their analgesic and anti-inflammatory properties (Thabet, Helal, Salem, & Abdelaal, 2011).

Drug Design and CDK2 Inhibition

Vulpetti et al. (2006) identified N-(5-Bromo-1,3-thiazol-2-yl)butanamide as an active compound in a high throughput screening for CDK2 inhibitors. This compound was used in a structure-based drug design process to discover potent and selective CDK2 inhibitors (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006).

Thermolyzed Products Analysis

Liu and Shih (1986) investigated the thermolysis of naphth[1,2-d]imidazo[2,1-b]thiazole-2,3-dione, leading to the formation of various intermediates including 2-isocyanatonaphtho[1,2-d]thiazole. This study provided insights into the behavior of such compounds under specific conditions (Liu & Shih, 1986).

Spectroscopic Investigations

Müller, Schwarz, and Brecht (1992) conducted spectroscopic investigations on Naphtho[1.2-d]thiazoles, focusing on the deconvolution of absorption and fluorescence spectra of these compounds. This research is significant for understanding the optical properties of such compounds (Müller, Schwarz, & Brecht, 1992).

Corrosion Inhibition Studies

Saraswat and Yadav (2020) synthesized quinoxaline derivatives, including naphtho[2,3-d]thiazole compounds, and applied them as corrosion inhibitors for mild steel. This study highlights the potential application of these compounds in protecting metals from corrosion (Saraswat & Yadav, 2020).

Antimicrobial Activity Research

Abdelhamid et al. (2008) synthesized triazolino[4,3-a]pyrimidines and 5-Arylazothiazoles containing naphthalene components and evaluated their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).

Mecanismo De Acción

Target of action

Thiazole derivatives have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of action

Without specific information, it’s hard to say how this compound interacts with its targets. Many thiazole derivatives exert their effects by binding to their target proteins and modulating their activity .

Biochemical pathways

Thiazole derivatives can affect a variety of pathways depending on their specific targets .

Result of action

Thiazole derivatives can have a variety of effects, ranging from antimicrobial activity to antitumor effects .

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-benzo[e][1,3]benzothiazol-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)22-21-23-20-17-10-5-4-7-15(17)12-13-18(20)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRUTFDVSQXVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)

![4,6-Dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499901.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)

![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)